molecular formula C8H10O B047524 1-Methoxy-4-methylbenzene CAS No. 104-93-8

1-Methoxy-4-methylbenzene

Cat. No. B047524
CAS RN: 104-93-8
M. Wt: 122.16 g/mol
InChI Key: CHLICZRVGGXEOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Methoxy-4-methylbenzene can be synthesized through various chemical reactions. One method involves the anodic oxidation of benzenoid aromatic ethers in methanolic KOH solution, which serves as a one-step method for the synthesis of quinone diketals from 1,4-dimethoxybenzene, indicating the versatility of methoxybenzenes in synthetic chemistry (Weinberg & Belleau, 1973).

Molecular Structure Analysis

The molecular structure of 1-Methoxy-4-methylbenzene and its derivatives has been extensively analyzed. X-ray diffraction studies have provided insights into the structures of related methoxybenzene compounds, highlighting the geometric configurations and intermolecular interactions that define their stability and reactivity (Harder et al., 1989).

Chemical Reactions and Properties

1-Methoxy-4-methylbenzene participates in various chemical reactions, demonstrating its reactivity and the influence of its methoxy and methyl groups on its chemical behavior. For example, Lewis acid-promoted reactions with propenylbenzenes show the compound's ability to undergo complex transformations, leading to products of remarkable complexity (Engler & Scheibe, 1998).

Physical Properties Analysis

The physical properties of 1-Methoxy-4-methylbenzene, including its melting and boiling points, density, and solubility, are influenced by its molecular structure. Studies on related methoxyphenols and dimethoxybenzenes provide a basis for understanding the physical behavior of methoxybenzenes in different environments (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-Methoxy-4-methylbenzene, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key to its applications in synthesis and materials science. The electrochemical methoxylation process illustrates the compound's reactivity and the potential for creating diverse derivatives with specific chemical properties (Weinberg & Belleau, 1973).

Scientific Research Applications

  • Redox Shuttle in Li-ion Batteries : 1,2,4,5-Tetramethoxybenzene, a related compound, shows potential as a redox shuttle in Li-ion batteries. This could prevent overcharging in batteries based on LiFePO4 cathode materials (Pirnat, Gaberšček, & Dominko, 2013).

  • Proxies for Terrestrial Biomass : Methoxyphenols, which include methoxybenzenes, can serve as proxies for terrestrial biomass during hydrothermal alteration. Their pyrolysis produces compounds like 1,2-dihydroxybenzene and 2,6-dimethoxyphenol, suggesting demethylation processes (Vane & Abbott, 1999).

  • Anionic Polymerization : The anionic polymerization of methoxy-substituted divinylbenzenes produces soluble, narrow molecular weight polymers. These polymers have potential applications in electronics and pharmaceuticals (Otake et al., 2017).

  • Synthesis of Cyclohexa-1,4-dienes : Anodic methoxylation of methylbenzenes leads to various cyclohexa-1,4-dienes, suggesting a synthesis mechanism for these compounds (Barba, Chinchilla, & Gómez, 1991).

  • Methylation of Monoazolyl and Bisazolyl Derivatives : Methylation of such derivatives of 1,4-dihydroxybenzene produces new compounds with methoxy groups, resulting in meso and d,l isomers (Claramunt, Escolástico, & Elguero, 2001).

  • Oxidation to p-Benzoquinones : Methoxybenzenes are more easily oxidized to p-benzoquinones than methylbenzenes. Electron-withdrawing substituents can lower the conversion rate and change product selectivity (Orita et al., 1989).

  • Polymethylbenzene Oxidation : A cobalt-copper-bromide catalyst system effectively oxidizes methylbenzenes, yielding high-selectivity benzyl acetates and benzaldehydes. This has potential applications in polymethylbenzene oxidation (Okada & Kamiya, 1981).

  • Assay in Biomaterial : An assay method for 2-methoxy-4-(1-propenyl)hydroxybenzene in liver tissue is linear, selective, accurate, and precise. The stability of the decomposition rate at different temperatures has been studied (Chernova et al., 2022).

  • Electrochemical Reduction : Direct reduction of methyl triclosan at glassy carbon electrodes in dimethylformamide leads to the formation of various compounds, including 4-chloro-1-(4-chlorophenoxy)-2-methoxybenzene (Peverly et al., 2014).

Safety And Hazards

1-Methoxy-4-methylbenzene is classified as harmful if swallowed and irritating to the skin . It is also suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation .

properties

IUPAC Name

1-methoxy-4-methylbenzene
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InChI

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3
Source PubChem
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InChI Key

CHLICZRVGGXEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O
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DSSTOX Substance ID

DTXSID9026710
Record name 1-Methoxy-4-methylbenzene
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Molecular Weight

122.16 g/mol
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Physical Description

Liquid, Colorless liquid with a strong floral odor; [Hawley], Colourless liquid, Pungent sharp sweet aroma
Record name Benzene, 1-methoxy-4-methyl-
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Record name 1-Methoxy-4-methylbenzene
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Record name 1-Methoxy-4-methylbenzene
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Boiling Point

175.5 °C AT 760 MM HG, 175.50 °C. @ 760.00 mm Hg
Record name 1-METHOXY-4-METHYLBENZENE
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Flash Point

60 °C
Record name 1-Methoxy-4-methylbenzene
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Solubility

INSOL IN WATER; SOL IN ETHER, ETHANOL, AND CHLOROFORM., 1:3 IN 80% ALCOHOL, 1:7 IN 70% ALCOHOL, Insoluble in water, soluble in oils, soluble (in ethanol)
Record name 1-METHOXY-4-METHYLBENZENE
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Density

0.969 AT 25 °C/25 °C, 0.996-1.004
Record name 1-METHOXY-4-METHYLBENZENE
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Vapor Pressure

1.14 [mmHg]
Record name 1-Methoxy-4-methylbenzene
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Product Name

1-Methoxy-4-methylbenzene

Color/Form

COLORLESS LIQUID

CAS RN

104-93-8
Record name 4-Methylanisole
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Record name 1-Methoxy-4-methylbenzene
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Record name 1-METHOXY-4-METHYLBENZENE
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Record name 1-Methoxy-4-methylbenzene
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Melting Point

-32 °C
Record name 1-METHOXY-4-METHYLBENZENE
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Record name 1-Methoxy-4-methylbenzene
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Synthesis routes and methods I

Procedure details

Into the same flask as in Example 1 are placed 400 ml of water, 86 g of sulfuric acid and 100 g of p-methoxytoluene, and the mixture is stirred. A 540 ml quantity of water, 54 g of chromic anhydride and 200 g of sulfuric acid are placed in a 1-liter beaker to prepare an oxidizing solution. The solution is slowly added dropwise to the mixture in the flask with stirring while maintaining the reaction temperature constantly at 35° C. After the whole solution has been added, the mixture is stirred for further 20 minutes. The total reaction time is 5 hours and a half. The reaction mixture is treated and distilled to fractions in the same manner as in Example 1, giving 32 g of anisaldehyde and 60 g of recovered unreacted p-methoxytoluene.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
chromic anhydride
Quantity
54 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Into the same flask as in Example 1 are placed 400 ml of water, 87 g of sulfuric acid, 5 g of manganic sulfate and 100 g of p-methoxytoluene, and the mixture is stirred. Into a 1-liter beaker are placed 540 ml of water, 86 g of chromic anhydride and 246 g of sulfuric acid to prepare an oxidizing solution. The oxidation process of Example 2 is repeated in the same manner except that the reaction temperature is maintained at 80° C for 21/3 hours. The reaction mixture is treated in the same manner as in Example 1, affording 70 g of anisaldehyde, 27 g of unreacted p-methoxytoluene and 5 g of the residue. Conversion 73%. Yield 86%. Aldehyde selectivity 80%.
Quantity
87 g
Type
reactant
Reaction Step One
[Compound]
Name
manganic sulfate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
chromic anhydride
Quantity
86 g
Type
reactant
Reaction Step Four
Quantity
246 g
Type
reactant
Reaction Step Five
Name
Quantity
540 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

The cooled reaction gas forwarded through the pipe 4 is introduced into the step (III) of condensation and collection which comprises condensers 5, 6, wherein the p-methoxybenzaldehyde, the unaltered p-methoxytoluene, formed water, and small amounts of by-products contained in the reaction gas are condensed and collected. The condensers 5, 6 are formed of ordinary multi-tube condensers or packed column type condensers. The condenser 5 is cooled with water and the condenser 6 is cooled with a coolant such as brine.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

When the above experiment was repeated using 17.5 grams of sulfuric acid in the electrolyte, there was observed a current yield of 44.0% with a 51.8% selectivity to anisaldehyde. In addition, the current efficiency was 84.9%. Again, when the experiment was repeated using 32 grams of sulfuric acid, the oxidation of p-methoxytoluene resulted in a current yield of 54.1%, a 54.1% selectivity to the aldehyde and a 100% current efficiency.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Yield
54.1%

Synthesis routes and methods V

Procedure details

p-cresol (20 g, 0.19 mol) and anhydrous potassium carbonate (75 g, 0.54 mol) were added into DMF (500 mL) and then iodomethane (27 g, 0.19 mol) was dropped under an ice bath. The system was stirred overnight at room temperature. At the end of reaction, the reaction system was added with water and then extracted with ethyl acetate, and the organic phase was washed with saturated brine, then dried and evaporated in vacuum to obtain 20 g of the product (86%) by column chromatography.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-4-methylbenzene
Reactant of Route 2
1-Methoxy-4-methylbenzene
Reactant of Route 3
1-Methoxy-4-methylbenzene
Reactant of Route 4
1-Methoxy-4-methylbenzene
Reactant of Route 5
1-Methoxy-4-methylbenzene
Reactant of Route 6
1-Methoxy-4-methylbenzene

Citations

For This Compound
378
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… Two compounds, 1,2-dimethoxy-4-(prop-1-enyl)-benzene and 1-methoxy-4methylbenzene … -4-(prop-1enyl)benzene and 1-methoxy-4-methylbenzene, in feed and water for drinking. No …
Number of citations: 8 efsa.onlinelibrary.wiley.com
HD Empsall, PN Heys, BL Shaw - Transition Metal Chemistry, 1978 - Springer
… t-butyl-phosphinomethyl)- 1-methoxy-4-methylbenzene L (3) which we readily prepared by treating the known 2-chloromethyl- 1-methoxy-4-methylbenzene with di-t-butylphosphine and …
Number of citations: 8 link.springer.com
YY Xu, H Lu, X Wang, KQ Zhang… - Chemistry & …, 2015 - Wiley Online Library
… , nonan-2-one, 1-methoxy-4-methylbenzene, and butyl isovalerate. Among them, Smethyl … , ethyl 3,3dimethylacrylate, 1-methoxy-4-methylbenzene, and butyl isovalerate possess NA. …
Number of citations: 61 onlinelibrary.wiley.com
IM Ether - uwe-repository.worktribe.com
… -3 1-methoxyhexane C7H16O[176] 100-66-3 Methoxybenzene/anisole C7H8O[250][111] 100-84-5 1-methoxy-3-methylbenzene C8H10O[125] 104-93-8 1-methoxy-4-methylbenzene …
Number of citations: 2 uwe-repository.worktribe.com
KD Stewart - Biochemical and biophysical research communications, 1988 - Elsevier
A novel analog of spermine, compound 1, 2,6 bis (N-3-aminopropylmethanamine)-1-methoxy-4-methylbenzene, has been prepared which shows DNA binding which is altered from …
Number of citations: 70 www.sciencedirect.com
H Singh, R Kumar, S Singh… - BMC …, 2016 - bmccancer.biomedcentral.com
… The 1st substructure is 1-methoxy-4-methylbenzene ie, (methyl group is present at para … The most popular common substructure 1-methoxy-4-methylbenzene found in 1115 (13.02 %) …
Number of citations: 41 bmccancer.biomedcentral.com
H Ibrahimi, S Gadzovska‐Simic… - Food Science & …, 2020 - Wiley Online Library
… 2-Heptenal and 1-methoxy-4-methylbenzene were tentatively identified by comparison of their Kovats indices and mass spectra with those of the NIST 2011 database, while three other …
Number of citations: 4 onlinelibrary.wiley.com
GS Cavallini, SX de Campos, JB de Souza… - Water, Air, & Soil …, 2013 - Springer
… The determination of 1-methoxy-4-methylbenzene and the chlorophenols was performed in a DB 624 (J&W Scientific) 30 m × 0.5 mm chromatographic column/3.0 μm film, with high-…
Number of citations: 42 link.springer.com
J Zhang, X Jiang, X Ye, L Chen, Q Lu, X Wang… - Journal of Thermal …, 2016 - Springer
… In path c-2, radical c firstly combines with a free H atom to produce c-2-i1 (1-methoxy-4-methylbenzene) which can undergo further demethylation to generate c-2-i3 (4-methylphenol). …
Number of citations: 40 link.springer.com
PJ Breen, ER Bernstein, HV Secor… - Journal of the American …, 1989 - ACS Publications
… DE spectra of the 0§ region of 1 -methoxy-4-methylbenzene obtained by pumping the transitions in Figure 3 at (a) 35 400.4, (b) 35417.6, and (c) 35 452.7 cm"1. The spacings of the …
Number of citations: 114 pubs.acs.org

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